![molecular formula C13H10ClN3OS B2813171 N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-27-2](/img/structure/B2813171.png)

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

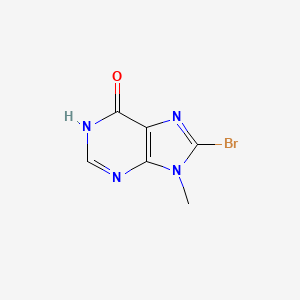

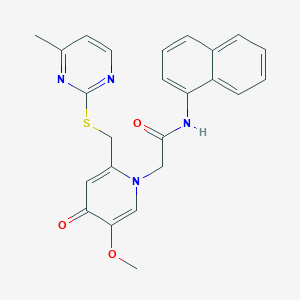

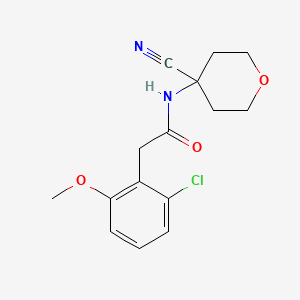

“N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide” is an imidazothiazole derivative . Imidazothiazole derivatives have been studied for many years due to their synthetic diversity and therapeutic importance .

Synthesis Analysis

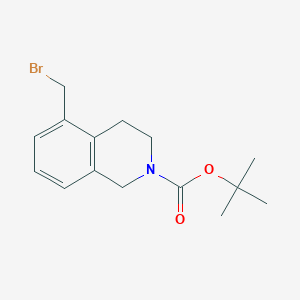

Imidazothiazole derivatives have been synthesized from various starting materials. For instance, new carboxamides derived from the imidazothiazole skeleton were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The yield could not be significantly improved by extending the reaction time or increasing the reaction temperature .

Molecular Structure Analysis

The molecular structures of imidazothiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .

Chemical Reactions Analysis

Imidazothiazole derivatives have been synthesized through various chemical reactions. For instance, new carboxamides derived from the imidazothiazole skeleton were synthesized in order to investigate anti-inflammatory and analgesic activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazothiazole derivatives were characterized by FT-IR, 1H-NMR, 13C-NMR and ESI–MS spectrometry .

Applications De Recherche Scientifique

- Thiazoles have been investigated for their antimicrobial properties. Compounds like sulfathiazole (an antimicrobial drug) and Ritonavir (an antiretroviral drug) contain the thiazole ring and exhibit potent activity against bacteria and viruses .

- The tested compounds demonstrated significant antifungal activity against Candida albicans and Candida glabrata .

- Researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. One compound showed promising effects against prostate cancer .

Antimicrobial Activity

Antitumor and Cytotoxic Activity

Mécanisme D'action

Target of Action

The primary target of N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide stimulates the nuclear translocation of CAR . This translocation allows CAR to bind to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of CAR by N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide can affect various biochemical pathways. These include pathways involved in drug metabolism, such as the cytochrome P450 enzymes, and drug transport, such as the ATP-binding cassette (ABC) transporters .

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may have good bioavailability .

Result of Action

The activation of CAR by N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide can lead to changes in the expression of genes involved in drug metabolism and transport . This can affect the body’s response to various drugs and xenobiotics .

Action Environment

The action of N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide can be influenced by various environmental factors. For example, the presence of other drugs or xenobiotics can affect the compound’s efficacy by competing for binding to CAR . Additionally, factors such as pH and temperature can influence the stability of the compound .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS/c1-8-11(17-6-7-19-13(17)15-8)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXIQHDCFZPHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride](/img/structure/B2813096.png)

![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2813100.png)

![Methyl (E)-4-oxo-4-[(6-oxo-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)amino]but-2-enoate](/img/structure/B2813102.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2813104.png)

![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)

![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)